molecular formula C23H22BrNO4S B253689 N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide

N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide

Cat. No. B253689
M. Wt: 488.4 g/mol
InChI Key: QFGLFXYWQHGVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to the reduction of prostaglandin E2 (PGE2) production, which is responsible for inflammation and pain. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide has been found to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide in lab experiments is its ability to inhibit the COX-2 enzyme, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another direction is the study of the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the study of the mechanism of action of this compound can provide insights into the role of COX-2 in various physiological processes.

Synthesis Methods

The synthesis of N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide involves the reaction of 5-bromo-2-furaldehyde with 3-thiopheneacetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 2,2-diphenylacetyl chloride in the presence of triethylamine and dichloromethane to yield the final product.

Scientific Research Applications

N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Product Name

N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-diphenylacetamide

Molecular Formula

C23H22BrNO4S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C23H22BrNO4S/c24-21-12-11-20(29-21)15-25(19-13-14-30(27,28)16-19)23(26)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,19,22H,13-16H2

InChI Key

QFGLFXYWQHGVKC-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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